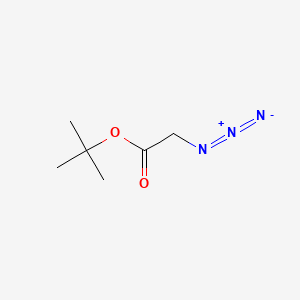

Tert-butyl 2-azidoacetate

Descripción general

Descripción

Tert-butyl 2-azidoacetate is a chemical compound that is part of a broader class of azido compounds, which are characterized by the presence of the azido functional group (-N3). These compounds are of interest due to their potential applications in various chemical reactions and as precursors for the synthesis of other chemical entities.

Synthesis Analysis

The synthesis of tert-butyl azidoacetate and related compounds has been explored in several studies. For instance, the use of tert-butyl azidoformate has been reported to react with the conjugate bases of indole derivatives to yield N-(tert-butoxycarbonyl)indole derivatives . Additionally, tert-butyl azidoacetate has been utilized in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes and facilitated the synthesis of tert-butyl indole-2-carboxylate from aldehydes .

Molecular Structure Analysis

The molecular structure of azido(tert-butylperoxy)methyl compounds, which are related to tert-butyl 2-azidoacetate, has been determined by X-ray diffraction. This study provided the first example of a molecular structure for this class of molecules . Moreover, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar tert-butyl group, was characterized using single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Tert-butyl 2-azidoacetate and its derivatives are involved in various chemical reactions. For example, p-tert-butylcalix arene-tetra-O-acetate has been used as a nanoreactor to facilitate the cross-coupling of aromatic amines to produce azo-compounds, with silver nitrate acting as a catalyst . Additionally, (tert-butyl-NNO-azoxy)acetonitrile, a related compound, has been synthesized and used as a precursor for nitrogen heterocycles, demonstrating the versatility of tert-butyl azido compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl azido compounds are influenced by the presence of the azido group and the tert-butyl moiety. These compounds have been characterized using various analytical methods, including NMR spectroscopy and mass spectrometry . The sensitivities and performance values of these molecules have also been measured, indicating their potential as energetic materials . Furthermore, the reaction of tert-butyl acetoacetate with nucleophiles has been explored, showing its utility in the preparation of acetoacetic acid derivatives .

Aplicaciones Científicas De Investigación

Application 1: Synthesis of tert-butyl acetate

- Summary of the Application: Tert-butyl acetate is synthesized via an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . Tert-butyl acetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents .

- Methods of Application: The primary method for TBAC production is based on esterification process using tertiary butanol and acetic anhydride as feedstocks . An alternative method involves a direct synthesis of TBAC from isobutene and acetic acid through an additive reaction .

- Results or Outcomes: The conversion of acetic acid could reach 72% with the selectivity of tert-butyl acetate (TBAC) as high as 97% over A 5 –S 10 –Si with balanced Brönsted and Lewis acid under the optimal conditions .

Application 2: Preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate

- Summary of the Application: Tert-butyl diazoacetate may be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt (III) bromide complex as a catalyst .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of tert-butyl diazoacetate in a cyclopropanation reaction .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 3: Hemetsberger-Knittel Reaction

- Summary of the Application: Tert-butyl azidoacetate improves the aldol reaction of less reactive aldehydes and makes tert-butyl indole-2-carboxylate readily available from aldehydes in the Hemetsberger-Knittel reaction .

- Methods of Application: The specific experimental procedures are not detailed in the source, but it involves the use of tert-butyl azidoacetate in the Hemetsberger-Knittel reaction .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 4: Synthesis of Functionalized Indoles

- Summary of the Application: Tert-butyl azidoacetate is used in the Hemetsberger–Knittel reaction for the synthesis of functionalized indoles . Indoles are of interest due to the large number of biologically active compounds that contain this structural element .

- Methods of Application: The Hemetsberger–Knittel reaction involves the base-mediated aldol reaction of aryl aldehyde with tert-butyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Application 5: Synthesis of Functionalized Indoles

- Summary of the Application: Tert-butyl azidoacetate is used in the Hemetsberger–Knittel reaction for the synthesis of functionalized indoles . Indoles are of interest due to the large number of biologically active compounds that contain this structural element .

- Methods of Application: The Hemetsberger–Knittel reaction involves the base-mediated aldol reaction of aryl aldehyde with tert-butyl azidoacetate and subsequent thermal cyclization of 2-azidocinnamate .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)11-5(10)4-8-9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEOSPDVAWGMKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213051 | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-azidoacetate | |

CAS RN |

6367-36-8 | |

| Record name | t-Butyl azidoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T-Butylazidoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.